molecular formula C18H9BrN4O B3513679 10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one

10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one

Cat. No.: B3513679
M. Wt: 377.2 g/mol
InChI Key: NNBWOSBTSGVCMP-UHFFFAOYSA-N
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Description

10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. This compound features a complex structure with multiple fused rings, including an indeno, triazolo, and pyrimidinone moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indeno Moiety: The synthesis begins with the preparation of the indeno core through a cyclization reaction.

    Introduction of the Triazolo and Pyrimidinone Rings: The indeno intermediate is then subjected to a series of reactions to introduce the triazolo and pyrimidinone rings. This often involves the use of hydrazine hydrate and other reagents to facilitate the cyclization and formation of the desired heterocyclic structure.

    Bromination: The final step involves the bromination of the phenyl ring to obtain the target compound.

The reaction conditions typically include the use of solvents such as dimethylformamide and catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.

    Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions, leading to the formation of more complex structures.

Common reagents used in these reactions include hydrazine hydrate, bromine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it has been found to inhibit the activity of epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are critical for cancer cell growth and survival .

Properties

IUPAC Name

10-(4-bromophenyl)-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrN4O/c19-11-7-5-10(6-8-11)16-14-15(22-18-20-9-21-23(16)18)12-3-1-2-4-13(12)17(14)24/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBWOSBTSGVCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC=NN4C(=C3C2=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Reactant of Route 2
Reactant of Route 2
10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Reactant of Route 3
Reactant of Route 3
10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Reactant of Route 4
Reactant of Route 4
10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Reactant of Route 5
Reactant of Route 5
10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Reactant of Route 6
10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one

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